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Drug Profile & Development Status

The table below summarizes the key information on Omipalisib's status and characteristics.

Attribute Details

Drug Type Small molecule [1]

Mechanism of Action Dual Pan-PI3K (p110α/β/δ/γ) and mTOR (mTORC1/2) inhibitor [2] [3] [4]

Highest Phase of
Development

Phase 1 (Discontinued) for all investigated indications [1]

Investigated Indications Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic

Pulmonary Fibrosis (IPF) [1]

Key Route of
Administration

Oral [3] [5]

Key Preclinical & Clinical Findings

The therapeutic potential of Omipalisib has been explored in various disease models and early-stage trials.

Key quantitative findings are consolidated below.
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Area of
Study

Model/Subjects Key Findings Citation

Oncology
(PDAC)

In vitro & mouse

models

Combined with Trametinib (MEK inhibitor); more

effective than monotherapy in reducing proliferation,
migration, tumor growth, and prolonging survival.

[2]

Oncology
(ESCC)

In vitro & xenograft
mice

Inhibited cell proliferation, induced G0/G1 cell cycle
arrest and apoptosis; suppressed tumor growth in
vivo.

[6]

Oncology
(NCM)

In vitro clonogenic

assays

Inhibited colony formation and induced autophagic cell

death in oncogenically-transformed cells.

[7]

IPF Human Phase 1

Trial (N=17)

Showed acceptable tolerability; confirmed target

engagement (reduced pAKT, PIP3) in blood and lungs;
exposure-dependent reduction in lung FDG uptake on

PET/CT.

[5] [8]

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon existing studies, here are summaries of critical

methodologies.

In Vitro Cell Viability and Proliferation (MTT Assay)
Procedure: Seed cells in 96-well plates. The next day, treat with various concentrations of

Omipalisib or vehicle control (DMSO). After incubation (e.g., 72 hours), add MTT solution.
Following another incubation, remove the supernatant and dissolve the formed crystals in

DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is
calculated relative to the vehicle control [6].

Colony Formation (Clonogenic) Assay
Procedure: Seed cells overnight in 12-well or other multi-well plates. Treat with Omipalisib or

vehicle for a set period (e.g., 72 hours). Replace the drug-containing medium with fresh
medium and continue culturing for an additional 5-10 days to allow colony development. Fix

colonies with methanol, stain with Giemsa solution, and manually count colonies containing
more than 50 cells [6] [7].

Analysis of Pathway Inhibition (Western Blot)
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Cell Lysis: Lyse cultured cells or homogenized tumor tissue in cold RIPA buffer supplemented

with NaF and protease/phosphatase inhibitors. Sonicate and centrifuge to collect the
supernatant [2] [6].

Protein Separation and Detection: Determine protein concentration (e.g., BCA assay). Load
equal protein amounts onto an SDS-PAGE gel for electrophoresis. Transfer proteins to a

nitrocellulose membrane. Block membrane, then incubate with primary antibodies (e.g., against
pAKT, total AKT, pERK, total ERK). After washing, incubate with HRP-conjugated secondary

antibodies and develop using a luminol-based substrate [2] [6].
In Vivo Efficacy (Xenograft Mouse Model)

Procedure: Implant cancer cells into immunodeficient mice (e.g., nude mice). Once tumors are
established, randomize animals into treatment groups. Administer Omipalisib or vehicle control

orally. Monitor tumor growth regularly by measuring volume and observe mice for signs of
toxicity. At the end of the study, harvest tumors for further analysis (e.g., Western blot,

histology) [6].

Omipalisib Mechanism of Action and Signaling
Pathway

Omipalisib acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets

key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive

in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and

Omipalisib's points of inhibition.
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The diagram shows that Omipalisib exerts its effects by directly inhibiting PI3K, preventing the conversion

of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the

downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell

proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining Omipalisib with the

MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor

efficacy compared to either agent alone [2].

Safety and Tolerability Profile

Data from Phase I trials indicate a manageable but notable toxicity profile.

Common Adverse Events: Diarrhea was the most frequently reported event. Other common events

included hyperglycemia, nausea, rash, fatigue, and lymph node pain [5] [8] [4].
Dose-Limiting Toxicities (DLTs): In a Phase I oncology trial, DLTs included Grade 3 diarrhea,
fatigue, and rash. The Maximum Tolerated Dose (MTD) was established at 2.5 mg once daily [4].
Laboratory Abnormalities: Dose-related increases in blood insulin and glucose were observed,

consistent with the role of PI3K in metabolic regulation [5].

Research Implications and Future Directions

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548408?utm_src=pdf-body-img
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450785/
https://biologyinsights.com/omipalisib-uses-in-cancer-and-idiopathic-pulmonary-fibrosis/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987824/
https://publications.ersnet.org/content/erj/53/3/1801992
https://pulmonaryfibrosisnews.com/news/phase-1-data-suggests-metabolism-related-signals-as-target-for-ipf/
https://biologyinsights.com/omipalisib-uses-in-cancer-and-idiopathic-pulmonary-fibrosis/
https://biologyinsights.com/omipalisib-uses-in-cancer-and-idiopathic-pulmonary-fibrosis/
https://publications.ersnet.org/content/erj/53/3/1801992
https://www.smolecule.com/products/s548408?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Current evidence supports the PI3K/mTOR pathway as a valid therapeutic target in multiple diseases,

and Omipalisib has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational

status underscores that further clinical development as a monotherapy may be limited by toxicity and

efficacy barriers. The most promising path forward involves rational combination therapies, as

demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future

work should focus on identifying predictive biomarkers for patient stratification and developing next-

generation inhibitors with improved selectivity to mitigate on-target toxicities.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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